molecular formula C9H14F3NO3 B13354775 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B13354775
M. Wt: 241.21 g/mol
InChI Key: QACYMXWPKQRSDQ-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H14F3NO3 This compound features a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is unique due to its combination of a methoxy group, a trifluoromethyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C9H14F3NO3/c1-16-8(9(10,11)12)3-5-13(6-8)4-2-7(14)15/h2-6H2,1H3,(H,14,15)

InChI Key

QACYMXWPKQRSDQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(C1)CCC(=O)O)C(F)(F)F

Origin of Product

United States

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